2-Cyclopropyloxolane-3-carboxylic acid
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Overview
Description
2-Cyclopropyloxolane-3-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyloxolane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid to esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).
Substitution Reagents: Thionyl chloride (SOCl₂) for forming acid chlorides, alcohols for esterification.
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through reactions with amines.
Acid Chlorides: Formed through reactions with thionyl chloride.
Scientific Research Applications
2-Cyclopropyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Cyclopropyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylic Acid: Similar in structure but lacks the oxolane ring.
Oxolane Carboxylic Acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropyl Acetic Acid: Contains a cyclopropyl group but differs in the position of the carboxylic acid group.
Uniqueness
2-Cyclopropyloxolane-3-carboxylic acid is unique due to the combination of the cyclopropyl group and the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-cyclopropyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10) |
InChI Key |
ZAIFCLWZUIFAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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